molecular formula C18H19N5S B499550 {2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(2E)-3-PHENYLPROP-2-EN-1-YL]AMINE

{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(2E)-3-PHENYLPROP-2-EN-1-YL]AMINE

Cat. No.: B499550
M. Wt: 337.4g/mol
InChI Key: HMUNARJHOFUDAM-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(2E)-3-PHENYLPROP-2-EN-1-YL]AMINE is a complex organic compound characterized by its unique structure, which includes a phenyl group, a tetrazole ring, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(2E)-3-PHENYLPROP-2-EN-1-YL]AMINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting phenylhydrazine with sodium azide under acidic conditions.

    Sulfanyl Linkage Formation: The tetrazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.

    Final Coupling: The intermediate product is coupled with a phenyl-substituted prop-2-en-1-amine under basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(2E)-3-PHENYLPROP-2-EN-1-YL]AMINE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the double bond or the tetrazole ring.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the original compound with modified double bonds or tetrazole rings.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

{2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(2E)-3-PHENYLPROP-2-EN-1-YL]AMINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with various biological molecules.

Mechanism of Action

The mechanism of action of {2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(2E)-3-PHENYLPROP-2-EN-1-YL]AMINE involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring and phenyl groups facilitate binding to active sites, while the sulfanyl linkage can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    {2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(2E)-3-PHENYLPROP-2-EN-1-YL]AMINE: shares similarities with other tetrazole-containing compounds and sulfanyl derivatives.

    Tetrazole Derivatives: Compounds like 5-phenyl-1H-tetrazole.

    Sulfanyl Compounds: Compounds such as thiophenol derivatives.

Uniqueness

  • The combination of a tetrazole ring, phenyl groups, and a sulfanyl linkage in this compound provides a unique set of chemical properties, making it distinct from other similar compounds. This unique structure allows for diverse chemical reactivity and potential applications in various fields.

Properties

Molecular Formula

C18H19N5S

Molecular Weight

337.4g/mol

IUPAC Name

(E)-3-phenyl-N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]prop-2-en-1-amine

InChI

InChI=1S/C18H19N5S/c1-3-8-16(9-4-1)10-7-13-19-14-15-24-18-20-21-22-23(18)17-11-5-2-6-12-17/h1-12,19H,13-15H2/b10-7+

InChI Key

HMUNARJHOFUDAM-JXMROGBWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CNCCSC2=NN=NN2C3=CC=CC=C3

SMILES

C1=CC=C(C=C1)C=CCNCCSC2=NN=NN2C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CCNCCSC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.